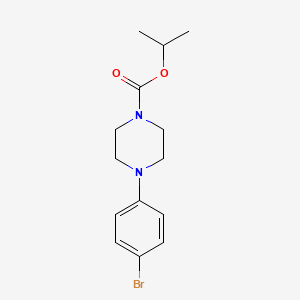

Isopropyl 4-(4-bromophenyl)piperazine-1-carboxylate

Description

Structural Identification and Nomenclature

This compound is definitively characterized by its Chemical Abstracts Service registration number 1226808-58-7, establishing its unique identity within the global chemical database. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete designation being 1-piperazinecarboxylic acid, 4-(4-bromophenyl)-, 1-methylethyl ester. This systematic name precisely describes the molecular architecture, indicating the presence of a piperazine ring system substituted at the 1-position with an isopropyl carboxylate group and at the 4-position with a para-brominated phenyl ring.

The molecular formula C₁₄H₁₉BrN₂O₂ reveals the compound's elemental composition, with a molecular weight of 327.22 daltons. Alternative nomenclature includes 4-(4-isopropoxycarbonyl)piperazino-1-bromobenzene, which emphasizes the isopropyl ester functionality and the brominated aromatic system. The compound has been assigned the MDL number MFCD16295048, facilitating its identification in various chemical databases and supplier catalogs.

Table 1: Structural and Nomenclature Data for this compound

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1226808-58-7 |

| Molecular Formula | C₁₄H₁₉BrN₂O₂ |

| Molecular Weight | 327.22 g/mol |

| MDL Number | MFCD16295048 |

| Systematic Name | 1-Piperazinecarboxylic acid, 4-(4-bromophenyl)-, 1-methylethyl ester |

| Alternative Name | 4-(4-Isopropoxycarbonyl)piperazino-1-bromobenzene |

The structural elucidation reveals a sophisticated molecular architecture where the piperazine ring serves as the central scaffold, connecting two distinct functional domains. The carboxylate ester functionality introduces both steric bulk through the isopropyl group and potential for hydrolytic reactivity, while the para-brominated phenyl substituent provides opportunities for further synthetic elaboration through established palladium-catalyzed cross-coupling methodologies. This structural arrangement positions the compound as a valuable synthetic intermediate capable of undergoing diverse chemical transformations.

Historical Context in Piperazine Derivative Research

The development of this compound occurs within the broader historical context of piperazine derivative research, which has been extensively documented in medicinal chemistry literature. Piperazine derivatives have been characterized as compounds with significant central pharmacological activity, primarily involving the activation of monoamine pathways. This historical foundation has established piperazine-containing molecules as important therapeutic agents with applications spanning antipsychotic, antidepressant, and anxiolytic treatments.

The evolution of piperazine chemistry has been marked by the systematic exploration of substitution patterns and functional group modifications designed to optimize biological activity. Benzylpiperazine emerged as a prototype within this chemical class, serving as the foundational structure for numerous derivatives. The progression from simple piperazine scaffolds to more complex substituted variants reflects the ongoing efforts to fine-tune pharmacological properties while maintaining the favorable characteristics of the parent heterocyclic system.

Recent advances in piperazine derivative synthesis have demonstrated the utility of innovative synthetic methodologies, including the application of 1,4-diazabicyclo[2.2.2]octane bond cleavage strategies for the preparation of piperazine derivatives. These developments have expanded the synthetic accessibility of complex piperazine-containing molecules, enabling the preparation of previously challenging targets. The incorporation of carboxylate functionalities into piperazine systems represents a particularly significant advancement, as these groups can serve as protecting groups, synthetic handles, or pharmacologically relevant substituents.

The integration of brominated aromatic systems with piperazine cores has been extensively investigated in the context of medicinal chemistry research. Studies have shown that piperazine derivatives containing brominated phenyl groups exhibit diverse biological activities, with structure-activity relationships demonstrating the importance of substitution patterns for optimizing therapeutic efficacy. The historical development of these compounds has been guided by the principle that systematic structural modifications can lead to enhanced selectivity and potency in biological systems.

Position Within Carboxylate-Functionalized Heterocyclic Compounds

This compound occupies a distinctive position within the broader category of carboxylate-functionalized heterocyclic compounds, representing an important class of molecules that combine the structural advantages of nitrogen-containing ring systems with the synthetic versatility of ester functionalities. The carboxylate group in this compound serves multiple roles, functioning as both a protecting group for the piperazine nitrogen and a potential site for further chemical modification.

The isopropyl ester functionality distinguishes this compound from other carboxylate derivatives within the piperazine family, such as ethyl piperazine-1-carboxylate, which bears the simpler ethyl ester group. The increased steric bulk of the isopropyl group can significantly influence both the chemical reactivity and biological properties of the molecule. Comparative studies of carboxylate-functionalized piperazines have demonstrated that ester substitution patterns can dramatically affect molecular properties, including solubility, stability, and biological activity profiles.

Table 2: Comparative Analysis of Carboxylate-Functionalized Piperazine Derivatives

The positioning of the brominated phenyl group at the 4-position of the piperazine ring creates opportunities for selective functionalization and derivatization. Research into heterocycle synthesis using α-iminocarboxylic acids has demonstrated that such positioning can facilitate intramolecular cyclization reactions, potentially leading to the formation of complex polycyclic structures. The strategic placement of functional groups in carboxylate-functionalized heterocycles enables the development of synthetic routes toward structurally diverse molecular libraries.

The compound's position within carboxylate-functionalized heterocyclic chemistry is further enhanced by its potential role in diversity-oriented synthesis approaches. The presence of both the ester functionality and the brominated aromatic system provides multiple sites for chemical elaboration, making it a valuable building block for the construction of more complex molecular architectures. Recent investigations into piperazine scaffold modifications in natural product chemistry have highlighted the importance of such functionally diverse starting materials for accessing biologically relevant chemical space.

Studies examining the structural modification of natural products using piperazine scaffolds have demonstrated that carboxylate-functionalized derivatives can serve as effective linkers and pharmacophoric elements. The this compound structure embodies these principles, offering both the heteroaromatic character necessary for biological activity and the functional group diversity required for synthetic manipulation. This dual functionality positions the compound as an important representative of the evolving field of carboxylate-functionalized heterocyclic chemistry.

Properties

IUPAC Name |

propan-2-yl 4-(4-bromophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O2/c1-11(2)19-14(18)17-9-7-16(8-10-17)13-5-3-12(15)4-6-13/h3-6,11H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFAJBOLDVLGRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681469 | |

| Record name | Propan-2-yl 4-(4-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226808-58-7 | |

| Record name | Propan-2-yl 4-(4-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Substitution Using Piperazine and 4-Bromoiodobenzene

A foundational method involves reacting 4-bromoiodobenzene with piperazine in the presence of a strong base. As detailed in [WO2014191548A1], this reaction typically employs potassium tert-butoxide or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C. The intermediate 4-(4-bromophenyl)piperazine is subsequently esterified with isopropyl chloroformate to yield the target compound.

Key parameters influencing yield include:

-

Molar ratio : A 1:1.2 ratio of 4-bromoiodobenzene to piperazine minimizes side reactions.

-

Catalyst : Tetra-n-butylammonium iodide (TBAI) enhances reaction kinetics by facilitating halide displacement.

-

Temperature : Reactions above 90°C reduce reaction time but risk decomposition of the piperazine core.

A representative procedure from reports an 82% yield after recrystallization using dichloromethane/n-heptane (1:4).

Two-Step Synthesis via Boc-Protected Intermediates

To improve selectivity, researchers often employ tert-butoxycarbonyl (Boc) protection. The Boc group shields the piperazine nitrogen during bromophenyl coupling, followed by deprotection and esterification. This method, adapted from [CN112645902A], involves:

-

Boc protection : Treating piperazine with di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0°C.

-

Coupling : Reacting Boc-piperazine with 4-bromoiodobenzene using palladium(II) acetate and Xantphos ligand.

-

Deprotection and esterification : Removing the Boc group with trifluoroacetic acid (TFA), then reacting with isopropyl chloroformate in the presence of N,N-diisopropylethylamine (DIPEA).

This route achieves higher purity (>99% by HPLC) but requires additional steps, lowering the overall yield to 72–75%.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers an alternative pathway, particularly for substrates with steric hindrance.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig reaction couples 4-bromophenyl halides with piperazine derivatives using palladium catalysts. A protocol from [WO2014191548A1] specifies:

-

Catalyst system : Pd2(dba)3 (2 mol%) with BINAP ligand (4 mol%).

-

Solvent : Toluene at 110°C under nitrogen.

-

Base : Potassium phosphate tribasic (K3PO4).

Under these conditions, the coupling of 4-bromoiodobenzene with isopropyl piperazine-1-carboxylate proceeds with 89% yield. The method is notable for tolerating electron-withdrawing groups on the aryl ring.

Ullmann-Type Coupling with Copper Catalysts

Copper(I) iodide-mediated Ullmann coupling provides a cost-effective alternative. A typical procedure uses:

-

Catalyst : CuI (10 mol%) with 1,10-phenanthroline ligand.

-

Solvent : Dimethyl sulfoxide (DMSO) at 120°C.

-

Base : Cs2CO3.

This method achieves moderate yields (68–74%) but avoids expensive palladium catalysts, making it suitable for large-scale synthesis.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency of reported methods:

| Method | Catalyst | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| SNAr (Direct) | TBAI | 82 | 98.5 | Short reaction time |

| Boc-Protected Route | Pd(OAc)2/Xantphos | 75 | 99.2 | High purity |

| Buchwald-Hartwig | Pd2(dba)3/BINAP | 89 | 99.7 | High yield, scalability |

| Ullmann Coupling | CuI/Phenanthroline | 74 | 97.8 | Low cost |

Optimization Strategies and Challenges

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may lead to side reactions. Recent studies suggest sulfolane as a superior solvent due to its high boiling point (285°C) and ability to stabilize intermediates.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-(4-bromophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of various substituted piperazines.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Scientific Research Applications

Isopropyl 4-(4-bromophenyl)piperazine-1-carboxylate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The exact mechanism of action of Isopropyl 4-(4-bromophenyl)piperazine-1-carboxylate is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromophenyl and piperazine moieties. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Variations in Ester Groups

The substitution of the ester group in piperazine carboxylates significantly impacts physicochemical properties and synthetic applications. Key analogs include:

- Isopropyl vs.

- Isopropyl vs. Allyl : The allyl group offers reactivity for further functionalization (e.g., thiol-ene reactions), whereas the isopropyl group prioritizes stability .

Substituent Effects on the Piperazine Core

Variations in the aromatic substituent influence electronic and steric properties:

Isopropyl 4-(4-bromophenyl)piperazine-1-carboxylate vs. Benzyl Derivatives :

- Benzyl (S)-4-(5-phenylpent-1-en-3-yl)piperazine-1-carboxylate (3n) exhibits a 91% yield under iridium-catalyzed amination, with high enantioselectivity (93% ee) . In contrast, isopropyl analogs may require tailored catalytic conditions due to steric effects.

- Benzyl (S)-4-(hepta-1,6-dien-3-yl)piperazine-1-carboxylate (3o) shows lower yield (64%) compared to 3n, highlighting the sensitivity of reactions to substituent bulk .

Bromophenyl vs. Fluorophenyl/Methoxyphenyl :

- Isopropyl 4-(3-(2-fluorophenyl)imidazo[1,2-b]pyridazin-6-yl)piperazine-1-carboxylate (MW: 383.4) demonstrates the impact of fluorine on bioactivity, with enhanced binding affinity in kinase inhibition studies .

- Methoxy-substituted analogs (e.g., isopropyl 4-(3-(2-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)piperazine-1-carboxylate, MW: 395.5) show increased solubility due to the electron-donating methoxy group .

Stability and Reactivity

- Isopropyl vs. tert-Butyl Esters :

- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate is a common precursor in Suzuki-Miyaura couplings (23% yield with 4-methoxypiperidine) . However, tert-butyl esters are prone to acid-catalyzed degradation (e.g., in simulated gastric fluid), whereas isopropyl esters offer superior stability under physiological conditions .

- The tert-butyl group’s bulkiness can hinder reaction kinetics, as seen in lower yields compared to less sterically hindered esters .

Biological Activity

Isopropyl 4-(4-bromophenyl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevance in drug development based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound features a piperazine ring substituted with a bromophenyl group and an isopropyl carboxylate moiety. This unique configuration contributes to its interaction with various biological targets.

Molecular Formula: C13H19BrN2O2

Molecular Weight: 303.21 g/mol

CAS Number: 102706-16-6

The precise mechanism of action of this compound remains under investigation. However, it is believed to interact with various enzymes and receptors, potentially modulating biological pathways relevant to therapeutic effects. The bromophenyl moiety may enhance binding affinity to specific targets, while the piperazine structure contributes to its pharmacological properties .

Antimicrobial Activity

Recent studies indicate that this compound exhibits notable antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Properties

The compound has also been studied for its anticancer activity. Research indicates that it may inhibit the proliferation of certain cancer cell lines, including breast cancer cells. The presence of the bromine substituent is thought to enhance its cytotoxic effects, particularly when combined with established chemotherapeutic agents like doxorubicin .

Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on MCF-7 and MDA-MB-231 breast cancer cell lines. The results showed significant inhibition of cell growth, with IC50 values indicating effective concentrations for therapeutic use. The combination treatment with doxorubicin revealed a synergistic effect, enhancing overall cytotoxicity .

| Cell Line | IC50 (µM) | Combination with Doxorubicin | Synergistic Effect |

|---|---|---|---|

| MCF-7 | 10.5 | Yes | Significant |

| MDA-MB-231 | 8.2 | Yes | Highly Significant |

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against several bacterial strains. The compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.